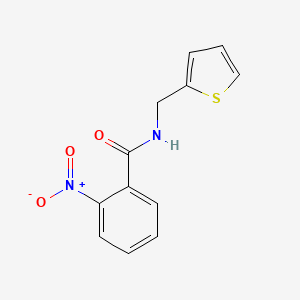![molecular formula C17H20N4OS B5865421 2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B5865421.png)
2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide, also known as NAPA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide involves the inhibition of various enzymes and signaling pathways involved in the regulation of cell growth, inflammation, and pain. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins, as well as the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to reduce pain and inflammation in various animal models, making it a potential candidate for the development of analgesic and anti-inflammatory drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide is its broad range of biological activities, which makes it a versatile compound for use in various lab experiments. However, its low solubility in water and other solvents can limit its use in certain applications, and its potential toxicity and side effects must be carefully evaluated.
Future Directions
There are several potential future directions for the study of 2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide, including the development of novel therapeutic agents for the treatment of cancer, inflammation, and pain. Further studies are also needed to elucidate the molecular mechanisms underlying its biological activities, as well as to investigate its potential applications in other fields, such as materials science and nanotechnology.
In conclusion, this compound is a compound with significant potential for use in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. Its broad range of biological activities, mechanism of action, and biochemical and physiological effects make it a promising candidate for the development of novel therapeutic agents. Further studies are needed to fully elucidate its potential applications and limitations, and to explore its use in other fields.
Synthesis Methods
2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide can be synthesized through a multistep process involving the reaction of 1-naphthylamine with carbon disulfide, followed by the reaction of the resulting compound with piperazine and acetic anhydride. The final compound is obtained through purification and crystallization.
Scientific Research Applications
2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities, making it a promising candidate for the development of novel therapeutic agents.
properties
IUPAC Name |
2-[4-(naphthalen-1-ylcarbamothioyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c18-16(22)12-20-8-10-21(11-9-20)17(23)19-15-7-3-5-13-4-1-2-6-14(13)15/h1-7H,8-12H2,(H2,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJYJGVRXDOCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N)C(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxybenzyl)benzamide](/img/structure/B5865338.png)

![2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5865374.png)
![N'-[(4-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5865377.png)
![ethyl 2-{[(dimethylamino)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5865378.png)


![3-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5865398.png)
![4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5865404.png)
![N-mesityl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5865409.png)
![N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5865412.png)

![N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865418.png)
![3,4-dimethoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5865419.png)